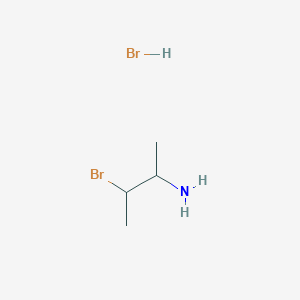

3-Bromobutan-2-amine;hydrobromide

Beschreibung

BenchChem offers high-quality 3-Bromobutan-2-amine;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutan-2-amine;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromobutan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUNRSJCGYLPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58363-21-6 | |

| Record name | 3-bromobutan-2-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure & Technical Analysis: 3-Bromo-2-aminobutane Hydrobromide

Executive Summary

3-Bromo-2-aminobutane hydrobromide is a halogenated amine salt characterized by two contiguous chiral centers on a butane backbone. It serves as a critical model system for studying Neighboring Group Participation (NGP) and as a reactive intermediate in the synthesis of complex heterocycles.

This guide provides a rigorous structural analysis, focusing on the stereochemical consequences of its synthesis (retention vs. inversion), the formation of the transient aziridinium ion , and the handling protocols required for this potent alkylating agent.

Molecular Architecture & Stereochemistry

Core Structure

The molecule consists of a four-carbon chain with an amino group at position 2 and a bromine atom at position 3. The hydrobromide salt form is the standard for isolation to prevent spontaneous intramolecular cyclization.

| Feature | Specification |

| IUPAC Name | 3-Bromobutan-2-amine hydrobromide |

| Formula | |

| Molecular Weight | ~232.95 g/mol (HBr salt) |

| Chiral Centers | C2 (Amino-bearing), C3 (Bromo-bearing) |

| Stereoisomers | 4 Total: (2R,3R), (2S,3S), (2R,3S), (2S,3R) |

Stereochemical Configurations

The presence of two chiral centers creates two pairs of enantiomers, historically classified as Erythro and Threo (or syn and anti). This distinction is chemically critical because the diastereomers exhibit different reaction rates and products due to steric constraints during ring closure.

-

Threo Pair (Anti-like): The amino and bromo groups are on opposite sides in the Fischer projection.

-

(2R,3R) and (2S,3S)

-

-

Erythro Pair (Syn-like): The amino and bromo groups are on the same side in the Fischer projection.

-

(2R,3S) and (2S,3R)

-

Technical Note: In the Newman projection, the anti-periplanar conformation required for aziridine formation places the Nitrogen lone pair 180° opposite the C-Br bond. The ease of achieving this conformation dictates the stability and reactivity of the isomer.

Mechanistic Causality: Neighboring Group Participation (NGP)

The defining feature of 3-bromo-2-aminobutane is its tendency to undergo NGP. Upon neutralization of the HBr salt, the free amine nitrogen attacks the adjacent carbon (C3), displacing the bromide.

The Aziridinium Intermediate

This transformation does not proceed via a simple

-

Inversion 1: Intramolecular attack forms the aziridinium ring (inversion at C3).

-

Inversion 2: Nucleophile attacks the ring (second inversion), restoring the original relative stereochemistry.

Mechanistic Workflow (DOT Visualization)

Figure 1: The stereochemical pathway showing the formation of the reactive aziridinium species.

Synthesis & Experimental Protocols

Synthesis from 2-Amino-3-butanol

The most reliable route utilizes 2-amino-3-butanol (derived from Threonine or Allothreonine) treated with Phosphorus Tribromide (

Reagents:

-

Precursor: 2-Amino-3-butanol (Erythro or Threo pure)

-

Brominating Agent:

or -

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Setup: Flame-dry a 250mL 3-neck round bottom flask under

atmosphere. -

Solvation: Dissolve 10 mmol of 2-amino-3-butanol in 50 mL anhydrous DCM. Cool to 0°C.

-

Addition: Add

(12 mmol) dropwise over 20 minutes. Caution: Exothermic. -

Reflux: Allow to warm to RT, then reflux for 4 hours to ensure complete conversion.

-

Quench: Cool to 0°C and quench with anhydrous ethanol (destroys excess

). -

Isolation (Critical): The product exists as the HBr salt. Precipitate by adding anhydrous diethyl ether. Filter the white solid under inert gas.

-

Note: Do not perform an aqueous basic workup, as this yields the free base which rapidly cyclizes to the aziridine.

-

Characterization Data (Theoretical/Expected)[5]

Due to the hygroscopic nature and isomer variance, exact melting points vary. Researchers should rely on NMR for confirmation.

| Method | Signal (Expected) | Assignment |

| 1H NMR ( | ||

| IR (KBr) | 2800-3000 | |

| ~600-700 |

Safety & Handling (Self-Validating System)

Hazard Alert: The free base of this compound is a nitrogen mustard analog . It forms an aziridinium ion in vivo, which is a potent alkylating agent capable of DNA cross-linking.

Storage Protocol

-

State: Must be stored as the Hydrobromide (HBr) salt.

-

Environment: Desiccator at -20°C. Moisture initiates hydrolysis and cyclization.

-

Validation: Check solubility in

before use. If insoluble material (polymer) or unexpected peaks (aziridine ring protons ~2.0-2.5 ppm) appear, the batch is compromised.

References

-

Winstein, S., & Lucas, H. J. (1939).[1] The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid.[2] Journal of the American Chemical Society.[1] Link

-

PubChem. (2025).[3][4] 3-Bromobutan-2-amine Compound Summary. National Library of Medicine. Link

-

Dalal Institute. (2021). Neighboring Group Participation: Mechanism and Stereochemistry.Link

-

BenchChem. (2025). Technical Guide: Stereochemical Journey of 3-Bromobutan-2-ol and Derivatives.Link

Sources

Technical Monograph: 3-Bromobutan-2-amine Hydrobromide

Executive Summary

3-Bromobutan-2-amine hydrobromide is a critical chiral building block in organic synthesis, belonging to the class of vicinal haloamines. Unlike its free base, which is prone to rapid intramolecular cyclization to form aziridines, the hydrobromide salt represents the thermodynamically stable form suitable for storage and handling. This compound serves as a high-value intermediate in the synthesis of functionalized heterocycles, chiral auxiliaries, and pharmaceutical candidates requiring precise stereochemical control at the C2 and C3 positions.

This guide provides a comprehensive technical analysis of the compound, detailing its molecular properties, a self-validating synthetic protocol via amino-alcohol activation, and its mechanistic role in drug development.

Physicochemical Characterization

The hydrobromide salt (

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Bromobutan-2-amine hydrobromide | Also: 2-Amino-3-bromobutane HBr |

| Molecular Formula | Salt form (Base: | |

| Molecular Weight | 232.95 g/mol | Base: 152.03 |

| CAS Number (Base) | 736083-47-9 | Salt CAS varies by vendor/isomer |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in water, MeOH, DMSO | Insoluble in non-polar ethers |

| Stability | Stable as HBr salt | Critical: Free base cyclizes to 2,3-dimethylaziridine |

Stereochemical Configuration

The relative stereochemistry is defined by the relationship between the amino and bromo groups.

-

(2R, 3R) / (2S, 3S): Anti relationship (often derived from anti-addition or inversion of syn precursors).

-

(2R, 3S) / (2S, 3R): Syn relationship.

Synthetic Pathways & Mechanistic Insights

Mechanistic Causality

The synthesis of 3-bromobutan-2-amine HBr is most reliably achieved through the nucleophilic substitution of 3-aminobutan-2-ol. This pathway is preferred over direct alkene bromination because it allows for the use of pre-defined chiral pools (e.g., amino acids or reduced amino ketones).

The "Self-Validating" Mechanism:

-

Protonation: The amine is protonated first (

), preventing it from acting as a nucleophile. -

Activation: The alcohol oxygen is protonated (by HBr) or activated (by

). -

Displacement: Bromide displaces the activated oxygen.

-

Crucial Insight: If

is used on the free amino-alcohol, the reaction typically proceeds via an

-

Reaction Pathway Diagram

Figure 1: Synthetic pathway illustrating the conversion of amino-alcohol to bromoamine salt, highlighting the critical acid-protection step to prevent premature cyclization.[1]

Experimental Protocols

Protocol A: Synthesis via Hydrobromic Acid (Scaleable)

This method utilizes concentrated HBr, serving both as the reactant and the solvent/protecting group.

Reagents:

-

(2S,3S)-3-Aminobutan-2-ol (1.0 equiv)

-

Hydrobromic acid (48% aq., 10.0 equiv)

-

Acetic acid (glacial, optional co-solvent)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with (2S,3S)-3-aminobutan-2-ol. Place in an ice bath (0°C).

-

Acid Addition: Dropwise add 48% HBr. Note: Exothermic reaction.[2] The amine protonates immediately.

-

Reflux: Equip with a condenser and heat the mixture to reflux (approx. 100-110°C) for 12-16 hours. The high temperature is required to drive the substitution of the secondary alcohol by bromide.

-

Distillation: Distill off the excess water and HBr under reduced pressure. Azeotropic removal with toluene can assist in drying.

-

Isolation: The residue is a thick oil or solid. Triturate with cold anhydrous diethyl ether or acetone to induce crystallization of the hydrobromide salt.

-

Purification: Recrystallize from ethanol/ether.

-

Validation:

-

1H NMR (

): Confirm shift of the C3-H proton (deshielded by Br) and integration of the butane backbone. -

Melting Point: Expect range 160-175°C (broad range due to potential diastereomers if stereocontrol wasn't absolute).

-

Protocol B: Synthesis via Phosphorus Tribromide ( )

Preferred for milder conditions and higher stereochemical fidelity.

-

Protection: Dissolve amino-alcohol in

. Add 1.1 equiv of dry HCl in dioxane to precipitate the amine-hydrochloride salt. Isolate and dry. -

Bromination: Suspend the amine-HCl salt in dry

. Add -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Carefully quench with minimal cold methanol.

-

Exchange: The product exists as a mixed halide salt. Treat with excess HBr in acetic acid to ensure conversion to the pure hydrobromide form.

Applications in Drug Development[5]

Precursor to Chiral Aziridines

The most direct application of 3-bromobutan-2-amine HBr is the synthesis of 2,3-dimethylaziridine. Upon neutralization with a base (e.g., KOH,

-

Significance: Aziridines are potent alkylating agents and pharmacophores in chemotherapeutics (e.g., Mitomycin C analogs).

Heterocyclic Synthesis (The "Hetarynic" Pathway)

In fragment-based drug design, this unit serves as a "masked" 1,2-dipole. It reacts with carbonyls or nitriles to form oxazolines and imidazolines, which are common scaffolds in GPCR ligands.

Chiral Auxiliaries

The rigid stereochemistry of the butane backbone allows this amine to be used as a chiral auxiliary in asymmetric alkylation reactions, similar to pseudoephedrine-based auxiliaries (Myers' alkylation), though less common.

References

-

PubChem. (2023). 3-Bromobutan-2-amine Compound Summary. National Library of Medicine. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 inversion mechanisms in vicinal systems).

Sources

Stereochemical Engineering of 3-Bromobutan-2-amine Hydrobromide: Synthesis, Stability, and Application

Executive Summary

3-Bromobutan-2-amine hydrobromide (

This technical guide addresses the primary challenge in working with this molecule: stereochemical integrity . The free base is kinetically unstable, prone to rapid intramolecular cyclization to form aziridines. Consequently, the hydrobromide salt form is not merely a storage convenience but a chemical necessity to arrest the neighboring group participation (NGP) mechanism.

Part 1: Stereochemical Analysis & Nomenclature

The molecule possesses two chiral centers, giving rise to

The Stereoisomeric Landscape

We prioritize IUPAC (R/S) nomenclature over the historical erythro/threo designations, which can be ambiguous depending on the priority rules applied to the heteroatoms.

| Stereoisomer | Configuration | Relationship | Precursor Source (Example) |

| Isomer A | (2S, 3S) | Enantiomer of B | L-Threonine (via inversion) |

| Isomer B | (2R, 3R) | Enantiomer of A | D-Threonine (via inversion) |

| Isomer C | (2S, 3R) | Enantiomer of D | cis-2,3-Dimethylaziridine (ring open) |

| Isomer D | (2R, 3S) | Enantiomer of C | cis-2,3-Dimethylaziridine (ring open) |

-

Diastereomeric Pairs: The (2S,3S)/(2R,3R) pair are diastereomers of the (2S,3R)/(2R,3S) pair.

-

Physical Distinction: Diastereomers possess distinct NMR spectra (coupling constants) and melting points, whereas enantiomers are indistinguishable in achiral environments.

Visualization of Stereochemical Relationships[1][3]

Part 2: Synthetic Routes & Mechanistic Causality

Route 1: The "Chiral Pool" Approach (Threonine Conversion)

Best for: Obtaining high enantiopurity (2S, 3S) or (2R, 3R) isomers.

This method leverages the inherent chirality of amino acids. L-Threonine has the configuration (2S, 3R). Converting the hydroxyl group to a bromide requires activation followed by nucleophilic displacement.

-

Mechanism:

Inversion. -

Causality: The reaction of threonine with reagents like

or -

Transformation: (2S, 3R)-Threonine

(2S, 3S)-3-bromobutan-2-amine.

Route 2: Aziridine Ring Opening

Best for: Accessing the (2S, 3R)/(2R, 3S) pair or studying mechanistic ring-opening dynamics.

Starting from cis-2,3-dimethylaziridine (which is a meso compound derived from cis-2-butene), treatment with HBr leads to ring opening.

-

Mechanism: Acid-catalyzed nucleophilic attack (

-like). -

Regioselectivity: In symmetrical aziridines, attack probability is equal at C2/C3.

-

Stereospecificity: The bromide ion attacks the protonated aziridine from the face opposite the nitrogen leaving group (anti-attack).

-

Result: Opening of cis-aziridine yields the racemic (2R,3S)/(2S,3R) pair.

Part 3: Experimental Protocol

Synthesis of (2S, 3S)-3-bromobutan-2-amine Hydrobromide from L-Threonine

This protocol is designed to minimize racemization by maintaining low temperatures during the halogenation step.

Reagents:

-

L-Threonine (10.0 g, 84 mmol)

-

Phosphorus pentabromide (

) (40.0 g, 93 mmol) -

Dichloromethane (dry, 150 mL)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Suspension: Suspend L-threonine in dry dichloromethane in a 500 mL round-bottom flask equipped with a drying tube.

-

Activation (Critical Step): Cool the mixture to -10°C using an ice/salt bath. Add

in small portions over 30 minutes.-

Expert Insight: Rapid addition causes exotherms that can trigger double-inversion (retention) or elimination to crotonic acid derivatives.

-

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. The solid will dissolve as the bromophosphate intermediate forms.

-

Quenching: Recool to 0°C. Slowly add absolute ethanol (50 mL) to decompose excess bromophosphates. Evolution of HBr gas will occur—vent into a scrubber.

-

Precipitation: Add diethyl ether (200 mL) to the solution to precipitate the crude hydrobromide salt.

-

Purification: Filter the white solid under argon. Recrystallize from hot ethanol/ether.

-

Storage: Store in a desiccator at -20°C.

Self-Validating Checkpoint:

Dissolve a small aliquot in

Part 4: Stability & The Aziridinium Manifold

The most critical technical aspect of this molecule is its behavior in non-acidic media. The amine lone pair is perfectly positioned (vicinal) to displace the bromide.

The Cyclization Pathway

Upon neutralization (pH > 7), the amine deprotonates. The nitrogen lone pair attacks C3 from the backside, displacing bromide and forming the aziridinium ion. This is a reversible process, but in the presence of nucleophiles (or even water), it leads to scrambling or hydrolysis.

Why HBr?

The hydrobromide salt protonates the amine (

Part 5: Characterization Data

Distinguishing diastereomers requires careful NMR analysis. The coupling constant (

| Parameter | (2S, 3S) / (2R, 3R) Pair | (2S, 3R) / (2R, 3S) Pair |

| Precursor | Threonine (Inversion) | cis-Aziridine (Inversion) |

| Configuration | Anti-like backbone | Syn-like backbone |

| Predicted | 2.0 - 4.0 Hz (Gauche H-H) | 8.0 - 10.0 Hz (Anti H-H) |

| Melting Point | 148 - 150 °C (dec) | 135 - 138 °C (dec) |

Note: Coupling constants depend heavily on solvent (

References

-

Winstein, S., & Lucas, H. J. (1939). The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid. Journal of the American Chemical Society, 61(6), 1576–1581.

-

BenchChem. (2025).[1] The Discovery and Stereochemical Journey of 3-Bromobutan-2-ol: A Technical Guide.

-

PubChem. (2025).[3] 3-Bromobutan-2-amine Hydrobromide Compound Summary. National Library of Medicine.

-

Dickey, J. B., & Towne, E. B. (1950). Preparation of 3-Bromobutan-2-amine derivatives. U.S. Patent 2,500,000.

-

CymitQuimica. (2025). N-(3-Bromopropyl)-N-Butylbutan-1-Amine Hydrobromide Product Data.

Sources

difference between erythro and threo 3-bromobutan-2-amine

This guide provides an in-depth technical analysis of the stereochemical, mechanistic, and spectroscopic distinctions between erythro- and threo-3-bromobutan-2-amine. It focuses on the critical role of Neighboring Group Participation (NGP) in determining reaction outcomes, a fundamental concept in physical organic chemistry and drug design.[1]

Stereochemical Determinants in Aziridinium-Mediated Transformations

Executive Summary

The distinction between erythro- and threo-3-bromobutan-2-amine is not merely structural but defines the kinetic and thermodynamic landscape of their reactivity. The core differentiator is the geometry of the aziridinium ion intermediate formed via intramolecular nucleophilic substitution.

-

Erythro Isomer: Cyclizes to a cis-2,3-dimethylaziridinium ion (meso-like geometry).

-

Threo Isomer: Cyclizes to a trans-2,3-dimethylaziridinium ion (chiral geometry).

This divergence dictates the stereochemical fidelity of subsequent nucleophilic attacks (e.g., hydrolysis or alkylation), typically resulting in retention of configuration via a double-inversion mechanism.

Structural & Stereochemical Definitions

The molecule contains two chiral centers at C2 and C3.[1] The nomenclature follows the relationship between the heteroatoms (Br and NH

| Feature | Erythro (Syn-like) | Threo (Anti-like) |

| Configuration | ||

| Fischer Projection | Heteroatoms (Br/NH | Heteroatoms (Br/NH |

| Newman Projection | In the reactive anti-periplanar conformer, methyl groups are gauche . | In the reactive anti-periplanar conformer, methyl groups are anti . |

| Stability | Generally less stable due to gauche methyl interactions in the reactive conformer. | Generally more stable (lower ground state energy). |

2.1 NMR Spectroscopic Differentiation

Proton NMR (

-

Threo Isomer: The stable conformer typically places protons H2 and H3 in an anti-periplanar relationship (

).-

: Large (

-

: Large (

-

Erythro Isomer: The stable conformer (often stabilized by intramolecular H-bonding) places H2 and H3 in a gauche relationship (

).-

: Small (

-

: Small (

Note: Chemical shifts (

) for the methyl protons also differ, with erythro methyls typically appearing downfield relative to threo due to deshielding anisotropic effects in the gauche conformation.

Mechanistic Pathways: The Aziridinium Ion

The reactivity of 3-bromobutan-2-amine is dominated by the nitrogen lone pair, which acts as an internal nucleophile. This is a classic example of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[3]

3.1 The Kinetic Pathway

-

Activation: The amine nitrogen attacks the C3-Br carbon from the backside (anti-periplanar trajectory).

-

Cyclization: Bromide (

) is displaced, forming a three-membered positively charged aziridinium ring . -

Opening: An external nucleophile (

) attacks the ring carbons, reopening the ring.

3.2 Stereochemical Fidelity (Retention via Double Inversion)

Because both the ring closure (step 1) and ring opening (step 3) proceed with Walden inversion, the net result is retention of configuration .

-

Step 1 (Inversion):

intramolecular. -

Step 3 (Inversion):

intermolecular. -

Net: Inversion

Inversion = Retention .

3.3 Diagram: Comparative Reaction Pathways

The following Graphviz diagram illustrates the divergent pathways for erythro and threo isomers.

Caption: Divergent mechanistic pathways. The erythro isomer proceeds via a cis-aziridinium intermediate, while the threo isomer proceeds via a trans-aziridinium intermediate.

Experimental Protocol: Solvolysis & Kinetics

To experimentally verify the difference, one can monitor the hydrolysis rates or product distribution. The following protocol is adapted from the foundational work of Winstein and Lucas on the analogous bromohydrins [1].

4.1 Reagents & Equipment

-

Substrate: Pure Erythro- or Threo-3-bromobutan-2-amine hydrobromide (1.0 eq).

-

Solvent: 95% Ethanol or Aqueous Dioxane.

-

Base: NaOH (1.1 eq) for rate studies, or Ag

O for preparative hydrolysis. -

Analysis:

H-NMR (400 MHz+) and Polarimetry.

4.2 Methodology

-

Preparation: Dissolve 100 mg of the specific amine salt in 5 mL of solvent.

-

Initiation: Add base to neutralize the ammonium salt and trigger the free amine cyclization.

-

Monitoring:

-

Observation:

-

Rate: Nitrogen mustards cyclize extremely rapidly (

of alkyl halides). -

Product: The erythro precursor yields the erythro alcohol (3-aminobutan-2-ol). The threo precursor yields the threo alcohol.

-

4.3 Data Interpretation Table

| Parameter | Erythro Pathway | Threo Pathway |

| Intermediate Geometry | cis-2,3-dimethylaziridinium | trans-2,3-dimethylaziridinium |

| Steric Strain (Intermediate) | High (Eclipse of methyls) | Low (Methyls anti) |

| Relative Rate ( | Slower (due to steric crowding in TS) | Faster |

| Product Stereochemistry | Retention (Erythro | Retention (Threo |

Implications for Drug Development

Understanding this isomerism is critical in the design of alkylating agents (nitrogen mustards).

-

Potency: The rate of aziridinium formation determines the drug's alkylating power. Threo-like geometries in complex mustards generally cyclize faster, potentially increasing potency but decreasing selectivity.

-

Cross-linking: In bis-functional mustards (e.g., mechlorethamine derivatives), the stereochemistry of the linker affects the ability to cross-link DNA strands.

-

Stability: Erythro isomers may be more prone to elimination reactions (E2) rather than substitution if the anti-periplanar geometry favors proton abstraction over cyclization.

References

-

Winstein, S., & Lucas, H. J. (1939).[1][5] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society, 61(7), 1576–1581.[1]

- Bartlett, P. D. (1985). Nonclassical Ions: Reprints and Commentary. W.A. Benjamin.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[6]

-

Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.[6] (Comprehensive review of aziridinium and bromonium ions).

Sources

Technical Guide: Solubility & Stability Profile of 3-Bromobutan-2-amine Hydrobromide

This technical guide details the solubility profile, stability considerations, and purification protocols for 3-Bromobutan-2-amine hydrobromide , a critical intermediate in the synthesis of substituted aziridines and complex heterocyclic drugs.

PART 1: EXECUTIVE SUMMARY

3-Bromobutan-2-amine hydrobromide (CAS: 736083-47-9 for generic structure) presents a unique challenge in process chemistry: it is a highly soluble ionic salt that is simultaneously a reactive electrophile. While its ionic lattice suggests high aqueous solubility, its vicinal bromo-amine motif renders it susceptible to intramolecular cyclization (to aziridines) or hydrolysis in protic media under specific conditions.

This guide moves beyond simple solubility values to provide a Process Stability Framework . We establish why Ethanol (EtOH) is the superior solvent for purification and handling, despite Water (

PART 2: PHYSICOCHEMICAL MECHANISMS

The Solubility vs. Stability Paradox

The solubility behavior of 3-bromobutan-2-amine hydrobromide is governed by two competing thermodynamic forces: Lattice Enthalpy (favoring the solid state) and Solvation Enthalpy (favoring solution).

-

In Water (High Dielectric,

):-

Mechanism: Strong ion-dipole interactions fully solvate the ammonium cation (

) and bromide anion ( -

Outcome: High solubility (>100 mg/mL estimated).

-

Risk: Water acts as a base and nucleophile. At elevated temperatures or slightly elevated pH, water promotes the displacement of the bromide by the internal amine (cyclization) or by water itself (hydrolysis to amino-alcohol).

-

-

In Ethanol (Moderate Dielectric,

):-

Mechanism: Solvation occurs via hydrogen bonding but is energetically less favorable than in water. The lower dielectric constant promotes tighter ion-pairing.

-

Outcome: Moderate solubility, with a steep temperature dependence (Soluble Hot / Insoluble Cold).

-

Benefit: Ethanol suppresses ionization relative to water, retarding the rate of aziridine formation and providing a metastable environment ideal for recrystallization.

-

Mechanistic Pathway: The Cyclization Threat

The following Graphviz diagram illustrates the critical stability pathways. In solution, the compound is not static; it exists in equilibrium with its reactive free-base form.

Figure 1: Mechanistic pathways showing the competition between stable dissolution and reactive degradation. Note that the free base rapidly cyclizes to the aziridine.

PART 3: SOLUBILITY PROFILING PROTOCOLS

Since solubility varies significantly between the erythro and threo diastereomers, you must generate a specific solubility curve for your batch. Do not rely on generic literature values.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation point for process scale-up.

Reagents:

-

3-Bromobutan-2-amine hydrobromide (Test Batch)

-

Solvents: HPLC-grade Water, Absolute Ethanol (200 proof)

Step-by-Step Workflow:

-

Preparation: Weigh 500 mg of the salt into three separate 4 mL vials.

-

Solvent Addition:

-

Vial A (Water): Add 0.5 mL water (Target: 1000 mg/mL).

-

Vial B (Ethanol): Add 1.0 mL ethanol (Target: 500 mg/mL).

-

-

Equilibration:

-

Seal vials and vortex for 30 minutes at 25°C.

-

If solid dissolves completely, add more solid until a persistent suspension forms (saturation).

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Quantification:

Expected Results:

| Solvent | Predicted Solubility (25°C) | Process Implication |

|---|---|---|

| Water | > 500 mg/mL | Too Soluble. Difficult to recover high yields; high hydrolysis risk. |

| Ethanol | 50 - 150 mg/mL | Ideal. Soluble enough to handle, insoluble enough to crystallize. |

| Diethyl Ether | < 1 mg/mL | Anti-Solvent. Use to force precipitation. |

PART 4: PURIFICATION & RECRYSTALLIZATION[2][3]

The primary application of solubility data here is purification. The following protocol utilizes the Ethanol-Ether system, which exploits the "Soluble Hot / Insoluble Cold" differential of ethanol and the "Insoluble" nature of ether.

Protocol B: Ethanol-MTBE Recrystallization

Recommended over Diethyl Ether for safety (higher flash point).

Prerequisites:

-

Crude 3-Bromobutan-2-amine HBr (often dark/yellow due to traces of

). -

Solvent: Absolute Ethanol (Hot).

-

Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Workflow Diagram:

Figure 2: Optimized recrystallization workflow minimizing thermal exposure.

Detailed Procedure:

-

Dissolution: Place crude solid in a flask. Add boiling ethanol dropwise with swirling. Stop immediately when the solid dissolves.

-

Note: If a small amount of dark oil remains insoluble, decant the clear solution; do not add excess solvent.

-

-

Nucleation: Remove from heat. Add MTBE (or Et2O) dropwise until the solution turns slightly cloudy (the "cloud point").

-

Clarification: Add 1-2 drops of ethanol to clear the solution again.

-

Crystallization: Allow the flask to cool to room temperature undisturbed (20 mins), then place in an ice bath (0°C) for 1 hour.

-

Isolation: Filter the white crystals under vacuum. Wash the cake with cold MTBE.

-

Drying: Dry in a vacuum desiccator over

or KOH pellets. Do not oven dry >50°C.

PART 5: REFERENCES

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13495073, 3-Bromobutan-2-amine. Retrieved from [Link]

-

Organic Syntheses. (1945). Preparation of Alkyl Bromides and Amine Salts. Org. Synth. 25, 12. (Foundational protocols for amine hydrobromide handling). Retrieved from [Link]

-

Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247-258. (Mechanistic insight on haloamine cyclization).

-

Frare, L. M., et al. (2015). Thermal characterization of bromopride recrystallized from different solvents. Journal of Thermal Analysis and Calorimetry. (Methodology for salt polymorphism and solvent selection).

Sources

Technical Guide: Safety & Handling of 3-Bromobutan-2-amine Hydrobromide

This guide serves as a Derived Safety Data Sheet (dSDS) and Technical Handling Protocol for 3-Bromobutan-2-amine hydrobromide.

Notice: As a specialized R&D intermediate, a standardized commercial SDS is often unavailable. This document synthesizes toxicological data from structural analogs (specifically

Part 1: Chemical Identity & Significance

Product Identification

| Parameter | Detail |

| Chemical Name | 3-Bromobutan-2-amine hydrobromide |

| Synonyms | 2-Amino-3-bromobutane HBr; |

| CAS Number | Not Listed (Free base: 736083-47-9; Analog 2-Bromoethylamine HBr: 2576-47-8) |

| Molecular Formula | |

| Molecular Weight | ~232.94 g/mol |

| Structure | Chiral backbone (2 stereocenters).[1][2] Typically supplied as a racemate or specific diastereomer depending on synthesis. |

Research Significance

This compound is a "Masked Aziridine" . It is a stable salt form of a reactive intermediate.

-

In Acid/Solid State: Stable linear alkyl bromide.

-

In Base/Solution: Rapidly undergoes intramolecular cyclization to form 2,3-dimethylaziridine , a potent alkylating agent.

-

Usage: Primary building block for introducing chiral amine motifs or aziridine rings in peptidomimetics.

Part 2: Hazard Identification (GHS Classification)[1][2][3][4][5]

Derived based on Structure-Activity Relationship (SAR) with 2-Bromoethylamine Hydrobromide.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[2][3][5] |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction.[3] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3][6] |

The "Hidden" Hazard: Alkylating Potential

Unlike simple inorganic salts, this compound carries a latent alkylation risk . Upon physiological contact (pH 7.4), the free amine is liberated, allowing it to cyclize and potentially alkylate DNA/proteins.

-

Precaution: Treat as a potential mutagen.

Part 3: Composition & Stability Logic

The Stability Switch (Diagram)

The safety of this compound is entirely pH-dependent. The following diagram illustrates the critical "Safety Boundary" researchers must maintain.

Figure 1: The Stability Switch. Keeping the compound acidic prevents the formation of the toxic aziridine species.

Part 4: Emergency Response & First Aid[3]

Protocol: "The Bromide Wash"

Standard base neutralization (often used for acid burns) is DANGEROUS here because it triggers aziridine formation on the skin.

| Exposure Route | Immediate Action | Scientific Rationale |

| Skin Contact | 1. Blot excess dry powder. 2. Flush with copious water for 15 min. 3. DO NOT use soap immediately (alkaline soaps promote cyclization). | Water dilution keeps the local pH neutral-to-acidic, washing away the salt before it penetrates as a lipophilic free base. |

| Eye Contact | 1. Irrigate with saline/water for 15 min. 2. Seek ophthalmologist. | The hydrobromide acid component causes immediate irritation; rapid dilution is critical. |

| Ingestion | 1. Rinse mouth.[1][3][4][5][7][8] 2. Do NOT induce vomiting. 3. Administer water/milk. | Vomiting risks aspiration of corrosive salts. |

Part 5: Handling & Experimental Controls

Engineering Controls

-

Hygroscopicity: The HBr salt is hygroscopic.[5] Moisture uptake leads to "clumping" and potential slow hydrolysis.

-

Atmosphere: Handle under dry nitrogen or argon.

-

Enclosure: Weigh in a fume hood or glovebox.

Personal Protective Equipment (PPE) Selection

-

Gloves: Nitrile (0.11 mm) is generally sufficient for the solid salt.

-

Warning: If dissolved in organic solvents (DCM, DMF), use Silver Shield/Laminate gloves. Halogenated amines can permeate nitrile when in solution.

-

-

Respiratory: N95/P100 particulate respirator if dust formation is visible.

Self-Validating Purity Check

Before using the reagent in critical steps, verify it has not degraded:

-

Visual: Must be white/off-white crystals. Yellow/brown indicates oxidation or free bromine release.

-

Solubility Test: Dissolve 10mg in

. Solution should be clear. Turbidity suggests polymerization. -

pH Check: A 5% aqueous solution should be acidic (pH ~3-4). If neutral, the HBr has been lost.

Part 6: Physical & Chemical Properties

| Property | Value (Predicted/Analog) |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white |

| Melting Point | 165–175 °C (Decomposes) |

| Solubility | Soluble in Water, Methanol, DMSO. Insoluble in Hexanes, Ether. |

| pH (5% aq) | < 4.0 (Acidic) |

| Reactivity | Incompatible with strong bases, oxidizing agents. |

Part 7: Disposal & Environmental

-

Waste Stream: Halogenated Organic Waste.

-

Quenching Protocol (for spills):

-

Do not simply wash down the drain.

-

Treat spill with an excess of aqueous sodium thiosulfate (to quench trace bromine) followed by slow addition to a dilute acid waste container.

-

Avoid adding to basic waste containers (e.g., hydroxide baths) to prevent aziridine vapor generation.

-

Part 8: Safety Decision Matrix

Use this workflow to determine safe handling procedures based on your experimental state.

Figure 2: Operational decision tree for handling the reagent in solid vs. solution states.

References

-

PubChem Database. 3-Bromobutan-2-amine (Compound CID 13495073).[9] National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 2-bromoethylamine hydrobromide. REACH Data.[2] Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. mpbio.com [mpbio.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. 3-Bromobutan-2-amine | C4H10BrN | CID 13495073 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of 3-Bromobutan-2-amine Derivatives as Chiral Building Blocks in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. A significant portion of new chemical entities are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize and utilize single enantiomers is a cornerstone of rational drug design. Chiral building blocks, stereochemically pure molecules incorporated into larger structures, are instrumental in achieving this goal, offering an efficient pathway to complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2]

Among the vast arsenal of chiral building blocks, vicinal amino-halides represent a particularly versatile class of synthons. This guide focuses on the synthesis, derivatization, and application of 3-bromobutan-2-amine and its derivatives. With two contiguous chiral centers, this scaffold offers a rich stereochemical landscape and multiple points for synthetic diversification, making it a valuable tool for medicinal chemists. This document will provide a comprehensive overview of the stereoselective synthesis of 3-bromobutan-2-amine derivatives, detailed protocols for their functionalization, methods for their characterization, and examples of their application in the synthesis of biologically active molecules.

The Stereochemical Nuances of the 3-Bromobutan-2-amine Scaffold

The 3-bromobutan-2-amine molecule possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These are organized into two pairs of enantiomers, with the (2R,3R)/(2S,3S) pair designated as the threo diastereomer and the (2R,3S)/(2S,3R) pair as the erythro diastereomer.[3] The relative orientation of the amino and bromo substituents in these diastereomers dictates their conformational preferences and, critically, the stereochemical outcome of subsequent reactions.

Understanding the principles of neighboring group participation is essential when working with this scaffold. The lone pair of electrons on the nitrogen atom of the amine or a derivative can act as an internal nucleophile, influencing the course of substitution reactions at the adjacent carbon bearing the bromine atom. This can lead to retention of stereochemistry, a phenomenon that must be carefully considered when planning synthetic routes.[3]

Stereoselective Synthesis of 3-Bromobutan-2-amine and its Precursors

The most common and stereochemically defined route to 3-bromobutan-2-amine derivatives begins with the corresponding 3-bromobutan-2-ol precursors. The stereoisomers of 3-bromobutan-2-ol can be prepared and resolved using enzymatic methods, providing access to enantiomerically pure starting materials.[4]

A robust method for the conversion of a chiral 3-bromobutan-2-ol to a derivative of 3-bromobutan-2-amine is through a two-step sequence involving an azido intermediate. This approach allows for a clean inversion of stereochemistry at the carbon bearing the bromine atom via an S(N)2 reaction.

Protocol 1: Stereoselective Synthesis of (2S,3S)-3-Azidobutan-2-ol from (2S,3R)-3-Bromobutan-2-ol[5]

Causality: This protocol leverages a classical S(_N)2 reaction where the azide anion acts as the nucleophile, displacing the bromide leaving group. The reaction proceeds with inversion of configuration at the C3 position. The choice of dimethylformamide (DMF) as the solvent is crucial; its polar aprotic nature solvates the cation (Na

Experimental Protocol:

-

To a solution of (2S,3R)-3-Bromobutan-2-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,3S)-3-Azidobutan-2-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction of (2S,3S)-3-Azidobutan-2-ol to the Corresponding Amine

Causality: The azido group is readily reduced to a primary amine using various methods. Catalytic hydrogenation is a clean and efficient method where the azide is reduced by hydrogen gas in the presence of a palladium catalyst. The reaction occurs on the surface of the catalyst and generally proceeds with retention of stereochemistry.

Experimental Protocol:

-

Dissolve (2S,3S)-3-Azidobutan-2-ol (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction vigorously until the starting material is consumed (monitored by TLC or IR spectroscopy, observing the disappearance of the azide peak around 2100 cm

). -

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminobutanol product. Note that this specific protocol yields an aminobutanol, a derivative where the bromine has been replaced. To obtain 3-bromobutan-2-amine, alternative synthetic strategies starting from protected amino acids or through stereoselective amination of a bromoketone would be required.

Caption: Synthetic pathway from (2S,3R)-3-Bromobutan-2-ol to (2S,3S)-3-Aminobutan-2-ol.

Derivatization of the 3-Bromobutan-2-amine Scaffold

The primary amine functionality of 3-bromobutan-2-amine serves as a versatile handle for a wide range of derivatization reactions, including N-alkylation, N-acylation, and N-sulfonylation. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

N-Alkylation

Direct N-alkylation of primary amines with alkyl halides can be challenging due to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5] However, selective mono-alkylation can be achieved under carefully controlled conditions.[6] A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation

N-acylation of 3-bromobutan-2-amine with acyl chlorides or anhydrides is a straightforward and high-yielding reaction to form amides.[7] This transformation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl or carboxylic acid byproduct.[8]

Protocol 3: General Procedure for N-Acylation of a Primary Amine [7]

Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion forms the stable amide bond. The base is essential to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.

Experimental Protocol:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO(_3) (aq), and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

N-Sulfonylation

Similar to N-acylation, N-sulfonylation with sulfonyl chlorides in the presence of a base provides sulfonamides.[1] Sulfonamides are a common motif in medicinal chemistry, and this derivatization allows for the introduction of a range of aryl and alkyl sulfonyl groups.

Protocol 4: General Procedure for N-Sulfonylation of a Primary Amine [1]

Causality: The mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the HCl byproduct.

Experimental Protocol:

-

Dissolve the primary amine (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and triethylamine.

-

Cool the mixture in an ice bath.

-

Add the sulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Caption: Derivatization pathways for 3-bromobutan-2-amine.

Characterization of 3-Bromobutan-2-amine Derivatives

The unambiguous characterization of chiral molecules is critical to ensure their identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For 3-bromobutan-2-amine derivatives, the chemical shifts and coupling constants of the protons and carbons in the butan-2-amine backbone provide a wealth of structural information. In ¹H NMR, the protons on the chiral carbons (C2 and C3) will appear as multiplets, and their coupling patterns can help to determine the relative stereochemistry of the diastereomers. The use of chiral solvating agents can be employed to distinguish between enantiomers in an NMR experiment.[9]

Expected ¹H and ¹³C NMR Spectral Features: While specific spectral data for 3-bromobutan-2-amine is not widely published, we can predict the general features based on related structures.[10]

-

¹H NMR: The methyl groups will appear as doublets. The methine protons on C2 and C3 will be in the range of 3-4.5 ppm and will show complex splitting patterns due to coupling to each other and the adjacent methyl protons.

-

¹³C NMR: The four carbon atoms of the butane backbone will give rise to four distinct signals. The carbons attached to the bromine and nitrogen atoms will be deshielded and appear at a lower field.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-bromobutan-2-amine derivatives, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximately 1:1 ratio).[12] The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[13] This would lead to the formation of a stable iminium ion.

Predicted Mass Spectral Fragmentation:

-

α-Cleavage: Cleavage of the C2-C3 bond would result in fragments corresponding to the loss of the brominated ethyl group.

-

Loss of HBr: Elimination of hydrogen bromide is another common fragmentation pathway for bromoalkanes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[8] Separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amines that lack a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent is a common strategy.[7] Alternatively, derivatization with a chiral derivatizing agent allows for the separation of the resulting diastereomers on a standard achiral column.[1]

Table 1: Summary of Analytical Techniques

| Technique | Information Provided | Key Considerations |

| ¹H and ¹³C NMR | Structural elucidation, stereochemical information | Diastereomers will have distinct spectra. Chiral solvating agents may be needed for enantiomers. |

| Mass Spectrometry | Molecular weight, elemental composition (Br isotope pattern) | Fragmentation patterns can confirm the structure. |

| Chiral HPLC | Enantiomeric purity (ee%) | Method development is often required to find a suitable CSP and mobile phase. Derivatization may be necessary. |

Applications in Bioactive Molecule Synthesis

Chiral amines are prevalent scaffolds in a vast number of pharmaceuticals. The 3-bromobutan-2-amine framework, with its defined stereochemistry and dual functional handles (amine and bromide), is a valuable starting point for the synthesis of more complex and biologically active molecules. For example, the related (S)-2-aminobutanol, synthesized from a 3-bromobutan-2-ol stereoisomer, is a key intermediate in the production of the anti-tuberculosis drug (S,S)-Ethambutol.[14] The bromine atom can be displaced by a variety of nucleophiles, or it can be used in cross-coupling reactions to introduce further complexity. The amine can be incorporated into heterocyclic structures or used as a handle to attach the molecule to a larger scaffold.

Conclusion

The 3-bromobutan-2-amine scaffold represents a powerful and versatile class of chiral building blocks for drug discovery and development. A thorough understanding of its stereochemistry and reactivity is crucial for its effective utilization. This guide has provided an in-depth overview of the stereoselective synthesis of its precursors, detailed protocols for its derivatization, and a summary of the key analytical techniques for its characterization. By leveraging the principles and methodologies outlined herein, researchers can confidently incorporate these valuable building blocks into their synthetic strategies to create novel and stereochemically defined molecules with the potential for significant biological activity.

References

-

(2R,3S)-3-bromobutan-2-amine. PubChem. [Link].

-

3-Bromobutan-2-amine. PubChem. [Link].

-

N-Acylation Reactions of Amines. ResearchGate. [Link].

-

13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link].

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link].

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link].

-

Preparation of the four stereoisomers of 3-bromo-2-butanol or their acetates via lipase-catalysed resolutions of the racemates derived from dl- or meso-2,3-butanediol. ResearchGate. [Link].

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link].

- Synthesis method of (R) -3-aminobutanol.

- A kind of separation detection method of 3-aminobutanol enantiomer.

-

Synthesis of bioactive spiro-2-[3′-(2′-phenyl)-3 H -indolyl]-1-aryl-3-phenylaziridines and SAR studies on their antimicrobial behavior. ResearchGate. [Link].

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link].

-

Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link].

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].

-

This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Nanalysis. [Link].

-

6.5: Amine Fragmentation. Chemistry LibreTexts. [Link].

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. [Link].

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link].

-

13 C NMR data for compounds 2,3 and 7,8. ResearchGate. [Link].

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link].

-

Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. MDPI. [Link].

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link].

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link].

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link].

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link].

-

Strategies for N‐functionalization towards complex amines. EWG=electron‐withdrawing group. ResearchGate. [Link].

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link].

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link].

-

Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology. [Link].

-

Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. Chiral Bromonium Salt (Hypervalent Bromine(III)) with N-Nitrosamine as a Halogen-Bonding Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 10. Chiral Bromonium Salt (Hypervalent Bromine(III)) with N-Nitrosamine as a Halogen-Bonding Bifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 13. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chiral Landscape: A Technical Guide to (2R,3S)-3-Bromobutan-2-amine Hydrobromide for Drug Development Professionals

This guide provides an in-depth technical overview of (2R,3S)-3-bromobutan-2-amine hydrobromide, a chiral building block with significant potential in pharmaceutical research and development. We will delve into its chemical properties, sourcing, quality control, and safe handling, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become the standard in the pharmaceutical industry to optimize therapeutic efficacy and minimize adverse effects.[1] (2R,3S)-3-bromobutan-2-amine hydrobromide is a chiral amine that serves as a valuable intermediate in the synthesis of complex, stereochemically defined molecules. Its specific stereochemistry at two chiral centers makes it a crucial component for building molecules with precise three-dimensional structures, a critical factor for targeted drug action.[2]

Sourcing and Procurement of (2R,3S)-3-Bromobutan-2-amine Hydrobromide

Identifying reliable suppliers for specialized chiral intermediates is a critical first step in the research and development pipeline. While direct listings for the hydrobromide salt may be limited, several reputable chemical suppliers offer the parent amine, (2R,3S)-3-bromobutan-2-amine, or can perform custom syntheses to provide the hydrobromide salt.

Potential Suppliers:

-

HANGZHOU LEAP CHEM CO., LTD.: This company lists "2-Butanamine, 3-bromo-" and has a track record as a supplier of fine chemicals for research and development.[3] Researchers are encouraged to inquire about the availability of the specific (2R,3S) stereoisomer and the hydrobromide salt form.

-

Custom Synthesis Specialists: Many chemical suppliers offer custom synthesis services and can produce (2R,3S)-3-bromobutan-2-amine hydrobromide to specified purity and quantity requirements. When engaging with a custom synthesis provider, it is crucial to provide detailed specifications, including desired stereoisomeric purity, counter-ion, and analytical requirements.

Procurement Workflow:

Caption: A typical procurement workflow for specialized chemical intermediates.

Physicochemical Properties and Synthesis Overview

Understanding the fundamental properties of (2R,3S)-3-bromobutan-2-amine hydrobromide is essential for its effective use in synthesis.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | (2R,3S)-3-bromobutan-2-amine hydrobromide | PubChem |

| Molecular Formula | C4H11Br2N | Derived |

| Molecular Weight | 232.95 g/mol | Derived |

| Stereochemistry | (2R,3S) | PubChem[4] |

| Appearance | Typically a white to off-white crystalline powder.[5] | Loba Chemie[5] |

Synthesis Outline:

The synthesis of (2R,3S)-3-bromobutan-2-amine hydrobromide typically involves the stereoselective synthesis of the parent amine followed by salt formation. A common precursor is (2R,3S)-3-aminobutan-2-ol.[2][6] The hydroxyl group can be converted to a bromide, for example, through reaction with a brominating agent. The final step involves reacting the free amine with hydrobromic acid to yield the hydrobromide salt.

A key challenge in the synthesis is the control of stereochemistry. The use of chiral starting materials and stereoselective reactions is paramount to obtaining the desired (2R,3S) isomer with high enantiomeric and diastereomeric purity.

Quality Control and Analytical Methods

Ensuring the identity, purity, and stereochemical integrity of (2R,3S)-3-bromobutan-2-amine hydrobromide is critical for its application in drug synthesis. A robust quality control program should include a battery of analytical tests.

Recommended Analytical Techniques:

| Analytical Technique | Purpose | Key Parameters to Assess |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and integration to confirm the structure and identify impurities. |

| Mass Spectrometry (MS) | Molecular weight verification. | Observation of the molecular ion peak corresponding to the free amine. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric and diastereomeric purity. | Separation and quantification of all four possible stereoisomers. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Presence of characteristic peaks for amine and alkyl halide groups. |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of Carbon, Hydrogen, Nitrogen, and Bromine. |

Chiral HPLC Method Development:

The separation of the four stereoisomers of 3-bromobutan-2-amine is the most critical analytical challenge. Chiral HPLC using a chiral stationary phase (CSP) is the method of choice.[7][8][9]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a good starting point.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio will need to be optimized to achieve baseline separation of the stereoisomers.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: Dissolve a known concentration of the hydrobromide salt in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram.

-

Peak Identification: If available, inject standards of the other stereoisomers to confirm peak identity.

-

Quantification: Calculate the percentage of each stereoisomer by peak area normalization.

Caption: A streamlined workflow for chiral HPLC analysis.

Applications in Drug Development

(2R,3S)-3-Bromobutan-2-amine hydrobromide is a versatile chiral building block. The presence of both an amine and a bromo functional group allows for a wide range of chemical transformations.

Potential Synthetic Applications:

-

Nucleophilic Substitution: The amine group can act as a nucleophile to form amides, sulfonamides, and other derivatives. The bromide is a good leaving group and can be displaced by a variety of nucleophiles.

-

Asymmetric Synthesis: The inherent chirality of the molecule can be used to induce stereoselectivity in subsequent reactions.

-

Prodrug Design: The amine functionality can be derivatized to create prodrugs with improved pharmacokinetic properties.[10][11]

The specific stereochemistry of (2R,3S)-3-bromobutan-2-amine hydrobromide makes it an attractive intermediate for the synthesis of complex molecules with multiple chiral centers, such as certain antibiotics, antivirals, and enzyme inhibitors.

Safe Handling and Storage

Brominated organic compounds and amine salts require careful handling to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] Bromine compounds can react violently with certain materials.[12][14]

Storage Recommendations:

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.

-

Segregation: Store separately from incompatible chemicals.[13]

Conclusion

(2R,3S)-3-Bromobutan-2-amine hydrobromide is a valuable chiral intermediate for the synthesis of stereochemically defined molecules in drug discovery and development. A thorough understanding of its properties, reliable sourcing, stringent quality control, and safe handling practices are essential for its successful application. This guide provides a foundational framework for researchers to effectively incorporate this building block into their synthetic strategies, ultimately contributing to the advancement of new therapeutic agents.

References

-

PubChem. (2R,3S)-3-bromobutan-2-amine. [Link]

-

PubChem. (2S,3S)-3-bromobutan-2-ol. [Link]

-

Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

- Google Patents. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes.

-

ICL Group. BROMINE - Safety Handbook. [Link]

-

Veeprho. Aztreonam Ethyl Ester | CAS 102579-57-7. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. [Link]

-

Hemarsh Technologies. Aztreonam Ethyl Ester,CAS No 102579-57-7. [Link]

-

IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

-

MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

-

NY.gov. (2016). Chemical Storage and Handling Recommendations. [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. [Link]

-

Sdfine. ammonium bromide. [Link]

-

MDPI. (2008). Prodrugs for Amines. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Loba Chemie. 2-BROMOETHYLAMINE HYDROBROMIDE | 2576-47-8. [Link]

-

PubChem. (2R,3S)-3-aminobutan-2-ol. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. (2R,3S)-3-bromobutan-2-amine | C4H10BrN | CID 96956008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2576-47-8 CAS | 2-BROMOETHYLAMINE HYDROBROMIDE | Amines & Amine Salts | Article No. 02287 [lobachemie.com]

- 6. (2R,3S)-3-aminobutan-2-ol | C4H11NO | CID 11297931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Prodrugs for Amines [mdpi.com]

- 12. dollycorporation.com [dollycorporation.com]

- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 14. icl-group-sustainability.com [icl-group-sustainability.com]

Synthesis of 3-Bromobutan-2-amine Hydrobromide: An Application and Protocol Guide

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3-bromobutan-2-amine hydrobromide, a valuable vicinal bromoamine intermediate, starting from the readily available precursor, butan-2-ol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines a robust two-step synthetic pathway, commencing with the bromination of butan-2-ol to form the key intermediate, 3-bromobutan-2-ol, followed by a controlled amination and subsequent hydrobromide salt formation. This guide emphasizes the rationale behind the procedural steps, safety considerations, and detailed analytical characterization of the final product.

Introduction

Vicinal bromoamines are a class of organic compounds characterized by the presence of a bromine atom and an amino group on adjacent carbon atoms. Their unique structural motif makes them highly versatile building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as precursors to a variety of pharmaceutical agents and other biologically active molecules. The title compound, 3-bromobutan-2-amine hydrobromide, offers two stereogenic centers, making it a chiral scaffold of significant interest for stereoselective synthesis.

This document provides a detailed, field-proven methodology for the preparation of 3-bromobutan-2-amine hydrobromide from butan-2-ol. The described synthetic route is designed to be efficient and scalable, with a focus on procedural safety and high-yield production of the target compound.

Overall Synthetic Pathway

The synthesis of 3-bromobutan-2-amine hydrobromide from butan-2-ol is accomplished via a two-step sequence. The first step involves the conversion of the secondary alcohol, butan-2-ol, to the corresponding bromohydrin, 3-bromobutan-2-ol. The second step is the direct amination of this intermediate, followed by the formation of the hydrobromide salt to enhance stability and ease of handling.

Caption: Overall synthetic workflow for 3-bromobutan-2-amine hydrobromide.

Experimental Protocols

Part 1: Synthesis of 3-Bromobutan-2-ol

The conversion of a secondary alcohol like butan-2-ol to an alkyl bromide using hydrogen bromide can proceed through either an S(_N)1 or S(_N)2 mechanism.[1] Given the secondary nature of the substrate, a mixed mechanism is possible. The protonation of the hydroxyl group by the strong acid (HBr) converts it into a good leaving group (water), facilitating nucleophilic attack by the bromide ion.[2] The use of a strong acid catalyst is crucial as the hydroxyl group itself is a poor leaving group.[1]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Butan-2-ol | C₄H₁₀O | 74.12 | 74.12 g (91.5 mL) | 1.0 |

| Hydrobromic acid (48% aq.) | HBr | 80.91 | 340 g (228 mL) | 2.0 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 500 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add butan-2-ol (74.12 g, 1.0 mol). Cool the flask in an ice-water bath.

-

Addition of Acids: Slowly add concentrated sulfuric acid (50 mL) to the butan-2-ol with constant stirring. After the addition is complete, slowly add 48% aqueous hydrobromic acid (340 g, 2.0 mol) through the dropping funnel. The addition should be controlled to maintain the temperature below 20°C.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 4-6 hours.[3] The reflux is necessary to ensure the complete conversion of the alcohol to the bromide.[3]

-

Work-up: After reflux, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

-

Extraction and Washing: Separate the lower aqueous layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 3-bromobutan-2-ol.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Part 2: Synthesis of 3-Bromobutan-2-amine Hydrobromide

The conversion of the bromohydrin to the corresponding bromoamine can be achieved through direct amination with ammonia. This reaction is typically carried out under pressure to maintain ammonia in the liquid phase and increase its concentration.[4] The primary amine initially formed is nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines.[5] To minimize this over-alkylation, a large excess of ammonia is used.[4] The final step involves the formation of the hydrobromide salt by treating the free amine with HBr, which aids in purification and improves the stability of the product.[6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-Bromobutan-2-ol | C₄H₉BrO | 153.02 | 76.5 g (0.5 mol) | 0.5 |

| Liquid Ammonia | NH₃ | 17.03 | ~255 g (~15 mol) | 30 eq. |

| Ethanol | C₂H₅OH | 46.07 | 250 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 500 mL | - |

| Hydrogen Bromide (in acetic acid or as gas) | HBr | 80.91 | As needed | - |

Procedure:

-

Reaction Setup: (Caution: This reaction should be performed in a well-ventilated fume hood using a high-pressure autoclave.) Place 3-bromobutan-2-ol (76.5 g, 0.5 mol) and ethanol (250 mL) in a high-pressure autoclave.

-

Addition of Ammonia: Cool the autoclave to -78°C (dry ice/acetone bath) and carefully add liquid ammonia (~255 g, 15 mol).

-